molecular formula C21H20N2O3S B2448659 ETHYL 2-[2-(2,2-DIPHENYLACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE CAS No. 307343-59-5

ETHYL 2-[2-(2,2-DIPHENYLACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE

Cat. No.: B2448659
CAS No.: 307343-59-5
M. Wt: 380.46
InChI Key: AASAQQFBLTWENE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2,2-diphenylacetamido)thiazol-4-yl)acetate is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Glucosidase Inhibition Studies

A study by Babar et al. (2017) focused on the synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, which showed significant inhibition towards α-glucosidase and β-glucosidase enzymes. This suggests potential applications in regulating glucose levels and managing diabetes-related conditions (Babar et al., 2017).

Anti-inflammatory and Analgesic Activities

Attimarad et al. (2017) reported that certain ethyl 2-[aryl(thiazol-2-yl)amino]acetates exhibited promising anti-inflammatory and analgesic activities. This was demonstrated in vivo, showing potential for the development of new pain relief and anti-inflammatory medications (Attimarad et al., 2017).

Synthesis and Structural Analysis

Nassiri and Milani (2020) explored the synthesis of related compounds, providing valuable insights into the structural aspects and potential applications of similar thiazole derivatives (Nassiri & Milani, 2020).

Anti-Diabetic Potential

Abbasi et al. (2020) synthesized and evaluated S-substituted acetamides derivatives, including ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, for their anti-diabetic potential. The study highlighted the significant inhibitory potential against α-glucosidase enzyme, indicating their usefulness as anti-diabetic agents (Abbasi et al., 2020).

Anti-Parkinson's Activity

Gomathy et al. (2012) investigated novel derivatives related to thiazole compounds for their anti-Parkinson's activity. This study offers insights into the potential use of similar compounds in treating Parkinson's disease (Gomathy et al., 2012).

DNA Binding Interactions

Iqbal et al. (2019) examined the DNA binding interactions of ethyl 2-(2-acetamidothiazol-4-yl)acetate, showing that it binds well with DNA. This suggests possible applications in the development of antitumor agents (Iqbal et al., 2019).

Properties

IUPAC Name

ethyl 2-[2-[(2,2-diphenylacetyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-2-26-18(24)13-17-14-27-21(22-17)23-20(25)19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,19H,2,13H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASAQQFBLTWENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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